An In-Depth Technical Guide to 1-(2,6-Difluorobenzoyl)azepane (CAS 385380-70-1)
An In-Depth Technical Guide to 1-(2,6-Difluorobenzoyl)azepane (CAS 385380-70-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azepane scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 1-(2,6-difluorobenzoyl)azepane, a molecule of interest for its potential applications in drug discovery. The strategic incorporation of a difluorobenzoyl moiety onto the azepane ring presents a unique opportunity to explore novel chemical space and develop new therapeutic agents. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the synthesis, properties, and potential biological significance of this compound.
Molecular Profile and Physicochemical Properties
1-(2,6-Difluorobenzoyl)azepane, with the IUPAC name azepan-1-yl-(2,6-difluorophenyl)methanone, is a synthetic organic compound.[4] Its core structure consists of a seven-membered azepane ring connected via an amide linkage to a 2,6-difluorophenyl group.
Table 1: Physicochemical Properties of 1-(2,6-Difluorobenzoyl)azepane
| Property | Value | Source |
| CAS Number | 385380-70-1 | PubChem[4] |
| Molecular Formula | C₁₃H₁₅F₂NO | PubChem[4] |
| Molecular Weight | 239.26 g/mol | PubChem[4] |
| IUPAC Name | azepan-1-yl-(2,6-difluorophenyl)methanone | PubChem[4] |
| Canonical SMILES | C1CCCN(CC1)C(=O)C2=C(C=CC=C2F)F | PubChem[4] |
| InChI Key | RRINWFXOXXUQGK-UHFFFAOYSA-N | PubChem[4] |
| Computed XLogP3 | 2.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Synthesis and Mechanistic Insights
While a specific, detailed synthesis protocol for 1-(2,6-difluorobenzoyl)azepane is not extensively documented in publicly accessible literature, a logical and well-established synthetic approach would involve the acylation of azepane with 2,6-difluorobenzoyl chloride. This is a standard method for amide bond formation.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(2,6-Difluorobenzoyl)azepane.
Step-by-Step Experimental Protocol (Hypothetical)
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Preparation: In a clean, dry round-bottom flask, dissolve azepane (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane.
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Addition of Base: Add a suitable base, for example, triethylamine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
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Acylation: Slowly add a solution of 2,6-difluorobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture, maintaining a cool temperature (e.g., 0 °C) to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with a dilute acid solution, a dilute base solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Potential Biological and Pharmacological Significance
While direct biological data for 1-(2,6-difluorobenzoyl)azepane is scarce, the structural motifs present in the molecule suggest several avenues for pharmacological investigation. Azepane-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-tubercular, and antimicrobial properties.[1] Furthermore, derivatives of dibenzo[b,f]oxepine, which share a seven-membered ring system, have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[5]
The 2,6-difluorobenzoyl group is a key component in several commercially successful insecticides that act by inhibiting chitin synthesis. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.
Given these precedents, 1-(2,6-Difluorobenzoyl)azepane could be a candidate for screening in various therapeutic areas, including:
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Oncology: As a potential cytotoxic agent.
-
Neuropharmacology: Investigating its effects on the central nervous system, including potential anticonvulsant or anxiolytic properties.[5][6]
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Infectious Diseases: Screening for antibacterial or antifungal activity.
Hypothesized Mechanism of Action Pathway
Caption: Potential mechanism of action for 1-(2,6-Difluorobenzoyl)azepane.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 1-(2,6-difluorobenzoyl)azepane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorophenyl ring and the aliphatic protons of the azepane ring. Due to the restricted rotation around the amide bond, complex splitting patterns and diastereotopic protons may be observed.[7]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the azepane ring.[7]
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¹⁹F NMR: The fluorine NMR will provide key information about the electronic environment of the fluorine atoms on the benzoyl group.
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-
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.26 g/mol ).[4] Characteristic fragmentation patterns would involve cleavage of the amide bond and fragmentation of the azepane ring.
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Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(2,6-difluorobenzoyl)azepane.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10] Avoid contact with skin and eyes.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9][10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
1-(2,6-Difluorobenzoyl)azepane represents a promising, yet underexplored, molecule with potential applications in drug discovery. Its synthesis is achievable through standard organic chemistry techniques. Based on the known activities of related azepane and difluorobenzoyl-containing compounds, future research should focus on its comprehensive biological evaluation. High-throughput screening against various cancer cell lines, neuronal targets, and microbial strains would be a logical next step. Further elucidation of its physicochemical properties and detailed spectroscopic analysis will be crucial for its development as a lead compound.
References
-
Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. (2025). ResearchGate. [Link]
-
Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][6][12]triazolo[4,3-a]azepines as potential anticonvulsant agents. (n.d.). PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]
-
Synthesis and Biological Evaluation of 3',5'-Dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone Selective CB2 Inverse Agonist. (2025). ResearchGate. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). Europe PMC. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). MDPI. [Link]
-
1-(2,6-Difluorobenzoyl)azepane. (n.d.). PubChem. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]
-
NMR spectroscopy in pharmacy. (n.d.). alpaipars. [Link]
-
Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache. (2025). ResearchGate. [Link]
-
Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). PMC. [Link]
-
Synthesis and characterization of some 1,4-diazepin es derivatives. (n.d.). SciSpace. [Link]
-
(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (2025). ResearchGate. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2,6-Difluorobenzoyl)azepane | C13H15F2NO | CID 588249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c] [1,2,4]triazolo[4,3-a]azepines as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 12. researchgate.net [researchgate.net]
